10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester
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Overview
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester is a Drug / Therapeutic Agent.
Scientific Research Applications
Chemiluminescent Properties
- The chemiluminescent (CL) properties of acridinium compounds, including those similar to the mentioned chemical, have been studied extensively. These compounds exhibit significant CL efficiency and reaction kinetics influenced by substituents in the benzene ring and solvent properties. The research suggests potential for new, efficient CL systems (Krzymiński et al., 2010).
Synthesis and Stability
- Studies on the synthesis of acridinium compounds related to the mentioned chemical have shown that various substitutions can impact luminescence yield and molecular stability. Certain derivatives demonstrate high stability and efficiency as chemiluminescent labels, detectable at very low levels (Renotte et al., 2000).
Potential in Material Science
- Research has explored the use of similar acridinium compounds in the synthesis of oleochemicals, which are precursors for pharmaceuticals and monomers for polyesters and polyamides. These compounds offer connectors for biologically active compounds and groups with physical properties suitable for materials (Hinkamp & Schäfer, 2015).
Structural Analysis
- Studies involving X-ray diffraction have been conducted to determine the crystal structure of acridinium compounds. These studies provide insights into the conformation and bonding of such molecules, which are crucial for understanding their chemical properties and potential applications (Wang et al., 2011).
Potential Antitumor Applications
- Some acridinium derivatives have been investigated for their potential as antitumor agents. Research has indicated that these compounds can inhibit growth and induce regression in certain types of tumors, showing promise for future cancer treatments (Trown et al., 1976).
properties
CAS RN |
38044-63-2 |
---|---|
Product Name |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester |
Molecular Formula |
C27H30N2O2S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
S-[2-[(4-methoxyphenyl)methyl-methylamino]ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C27H30N2O2S/c1-27(2)22-9-5-7-11-24(22)29(25-12-8-6-10-23(25)27)26(30)32-18-17-28(3)19-20-13-15-21(31-4)16-14-20/h5-16H,17-19H2,1-4H3 |
InChI Key |
ZEBKUFOXMUTVNE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C |
Appearance |
Solid powder |
Other CAS RN |
38044-63-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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